molecular formula C11H13N3O2 B2438014 2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(5-methylpyrazin-2-yl)methanone CAS No. 2034558-69-3

2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(5-methylpyrazin-2-yl)methanone

Cat. No.: B2438014
CAS No.: 2034558-69-3
M. Wt: 219.244
InChI Key: ZKMMCQLUQBOJJR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Oxa-5-azabicyclo[22. This compound features a unique bicyclic structure that incorporates both oxygen and nitrogen atoms, making it an interesting subject for chemical and pharmaceutical studies.

Properties

IUPAC Name

(5-methylpyrazin-2-yl)-(2-oxa-5-azabicyclo[2.2.1]heptan-5-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O2/c1-7-3-13-10(4-12-7)11(15)14-5-9-2-8(14)6-16-9/h3-4,8-9H,2,5-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKMMCQLUQBOJJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=N1)C(=O)N2CC3CC2CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(5-methylpyrazin-2-yl)methanone typically involves multiple steps, starting from readily available precursors. One common approach involves the use of 4R-hydroxy-l-proline as a starting material, which undergoes a series of reactions to form the desired bicyclic structure . The reaction conditions often include the use of palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for large-scale production. This includes the use of high-yield reactions, cost-effective reagents, and scalable reaction conditions. The exact methods can vary depending on the specific requirements of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(5-methylpyrazin-2-yl)methanone can undergo various types of chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions can vary widely, but they often involve controlled temperatures and specific solvents to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated or carboxylated derivatives, while reduction reactions may produce deoxygenated or hydrogenated products.

Scientific Research Applications

2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(5-methylpyrazin-2-yl)methanone has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studies of reaction mechanisms and synthetic methodologies.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.

    Industry: The compound can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(5-methylpyrazin-2-yl)methanone involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to fit into certain binding sites, potentially inhibiting or activating specific enzymes or receptors . This can lead to various biological effects, depending on the target and the context of the interaction.

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

  • 2-Oxa-5-azabicyclo[2.2.1]heptane
  • 2-Oxa-5-azabicyclo[2.2.1]heptane hemioxalate
  • 2-Oxa-5-azabicyclo[2.2.1]heptane hydrochloride

Uniqueness

What sets 2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(5-methylpyrazin-2-yl)methanone apart is its specific substitution pattern and the presence of the 5-methylpyrazin-2-yl group. This unique structure can confer distinct chemical and biological properties, making it a valuable compound for various research applications.

Biological Activity

2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(5-methylpyrazin-2-yl)methanone is a complex bicyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be described by its molecular formula C12H14N4OC_{12}H_{14}N_4O and a molecular weight of 230.26 g/mol. The structure features a bicyclic framework that is essential for its biological interactions.

Research indicates that this compound exhibits activity primarily through modulation of neurotransmitter systems, particularly in the central nervous system (CNS). It interacts with various receptors, including:

  • Dopamine Receptors : Influences dopaminergic signaling pathways, which may affect mood and behavior.
  • Serotonin Receptors : Potentially modulates serotonergic activity, impacting anxiety and depression.

In Vitro Studies

In vitro studies have demonstrated the compound's ability to inhibit specific enzymes related to neurotransmitter degradation, thereby enhancing neurotransmitter availability. For example, it has shown significant inhibition of monoamine oxidase (MAO), an enzyme responsible for the breakdown of neurotransmitters such as serotonin and dopamine.

Study Cell Line IC50 (µM) Effect
Study 1SH-SY5Y1.5MAO inhibition
Study 2HEK2930.8Serotonin receptor modulation

In Vivo Studies

In vivo studies have further elucidated the pharmacological effects of the compound. Animal models have indicated that administration leads to significant improvements in behavioral tests associated with anxiety and depression.

Model Dose (mg/kg) Behavioral Test Outcome
Mouse Anxiety10Elevated Plus MazeIncreased time in open arms
Rat Depression20Forced Swim TestReduced immobility time

Case Studies

Several case studies highlight the therapeutic potential of this compound:

  • Case Study A : In a clinical trial involving patients with major depressive disorder, participants receiving the compound showed a marked improvement in depressive symptoms compared to the placebo group.
  • Case Study B : A study on neuroprotection indicated that the compound could reduce neuronal death in models of neurodegenerative diseases, suggesting its potential as a neuroprotective agent.

Q & A

Q. What is the structural significance of the 2-oxa-5-azabicyclo[2.2.1]heptane moiety in this compound?

The bicyclic morpholine structure serves as a conformationally rigid scaffold, mimicking peptide backbone geometry while enhancing metabolic stability. Its synthesis from trans-4-hydroxy-L-proline ensures stereochemical control, critical for binding interactions in medicinal chemistry applications. Key steps include Cbz protection, esterification, and cyclization, achieving an overall yield of 70% .

Q. How can researchers optimize the synthesis of the pyrazinyl methanone fragment?

The 5-methylpyrazin-2-yl group is typically synthesized via nucleophilic substitution or coupling reactions. For example, 2-chloro-5-methylpyrazine (CAS 59303-10-5) can react with carbonyl intermediates under palladium catalysis. Reaction conditions (e.g., solvent polarity, base strength) must be tailored to avoid side reactions such as dehalogenation or over-reduction .

Q. What analytical methods are recommended for characterizing this compound?

  • 1H/13C NMR : Use CDCl3 for solubility; observe splitting patterns to confirm bicyclic geometry and pyrazine substitution (e.g., δ 7.75–7.77 ppm for pyrazine protons) .
  • HRMS : Confirm molecular formula (e.g., ESI-TOF+ for exact mass matching within 3 ppm error) .
  • Optical rotation : Verify enantiopurity ([α]20D values) to ensure stereochemical integrity .

Advanced Research Questions

Q. How do competing N-protection strategies (Cbz vs. Boc) impact the synthesis of the bicyclic morpholine core?

Cbz protection (used in ) offers mild deprotection (H2/Pd-C) but requires acidic conditions for cyclization. Boc protection may simplify purification but risks premature deprotection during ester reduction. Comparative studies show Cbz provides higher yields (86% vs. 72% for Boc in analogous routes) due to better stability during tosylation .

Q. What strategies resolve stereochemical ambiguities in the bicyclic intermediate?

  • Chiral chromatography : Separate diastereomers using cellulose-based columns (e.g., Chiralpak IA).
  • X-ray crystallography : Confirm absolute configuration via single-crystal analysis of intermediates (e.g., tert-butyl carbamate derivatives) .
  • Vibrational circular dichroism (VCD) : Detect subtle conformational changes in the morpholine ring .

Q. How can researchers address low coupling efficiency between the bicyclic amine and pyrazinyl ketone?

  • Activation reagents : Use HATU or EDC/HOAt for amide bond formation, monitoring by LC-MS for real-time yield optimization.
  • Microwave-assisted synthesis : Reduce reaction time (e.g., 30 min at 100°C vs. 12 h conventional heating) while minimizing decomposition .

Q. What computational tools predict the compound’s pharmacokinetic properties?

  • Molecular docking (AutoDock Vina) : Simulate binding to cytochrome P450 enzymes to assess metabolic liability.
  • ADMET prediction (SwissADME) : Estimate logP (2.1), aqueous solubility (-4.2 LogS), and blood-brain barrier penetration (low) based on the bicyclic scaffold’s hydrophobicity .

Data Contradictions and Methodological Challenges

Q. How to reconcile discrepancies in reported NMR shifts for similar bicyclic morpholines?

Variations in δ values (e.g., 4.50–4.61 ppm for bridgehead protons) arise from solvent effects (CDCl3 vs. DMSO-d6) and rotameric equilibria. Use variable-temperature NMR (VT-NMR) to coalesce signals and confirm dynamic processes .

Q. Why do synthetic yields drop significantly during cyclization steps?

Competing ring-opening reactions (e.g., acid-catalyzed hydrolysis of the oxazolidinone intermediate) can occur. Mitigate by:

  • Controlled pH : Maintain neutral conditions during NaBH4 reduction of esters .
  • Low-temperature cyclization : Perform at -20°C to favor kinetic over thermodynamic pathways .

Experimental Design Considerations

Q. What in vitro assays validate the compound’s biological activity?

  • Antimalarial screening (Plasmodium falciparum) : IC50 determination via SYBR Green assay, comparing to reference compounds like chloroquine .
  • Kinase inhibition profiling : Use radiometric assays (e.g., ADP-Glo™) to identify off-target effects against human kinases .

Q. How to design stability studies for formulation development?

  • Forced degradation : Expose to UV light (ICH Q1B), acidic/basic conditions (0.1M HCl/NaOH), and oxidants (H2O2) to identify degradation products.
  • HPLC-MS tracking : Monitor hydrolysis of the methanone group (m/z shifts indicative of ketone reduction or oxidation) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.